

# An In-Depth Technical Guide to PROTAC EGFR Degrader 11 (Compound B71)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | PROTAC EGFR degrader 11 |           |
| Cat. No.:            | B12376031               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

PROTAC EGFR degrader 11, also identified as Compound B71, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). This heterobifunctional molecule commandeers the cell's ubiquitin-proteasome system to target and eliminate EGFR, a key driver in various cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of PROTAC EGFR degrader 11. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development.

# Introduction to PROTAC Technology and EGFR Targeting

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Unlike small molecule inhibitors that block the function of a protein, PROTACs eliminate the target protein entirely. They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).



A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through mutations or overexpression, is a well-established oncogenic driver in numerous malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of drug resistance remains a significant clinical challenge. PROTAC-mediated degradation of EGFR offers a promising strategy to overcome resistance mechanisms and achieve a more profound and durable therapeutic response.

# PROTAC EGFR Degrader 11 (Compound B71): Chemical Structure and Properties

**PROTAC EGFR degrader 11** (Compound B71) is a novel molecule designed to specifically target EGFR for degradation.

#### **Chemical Structure**

The chemical structure of **PROTAC EGFR degrader 11** is presented below:

PROTAC EGFR degrader 11 Chemical Structure

Image Credit: MedChemExpress

### **Physicochemical Properties**

A summary of the key physicochemical properties of **PROTAC EGFR degrader 11** is provided in the table below.



| Property          | Value                    |
|-------------------|--------------------------|
| IUPAC Name        | Not publicly available   |
| Synonyms          | Compound B71             |
| CAS Number        | 3034244-71-5             |
| Molecular Formula | C49H64CIFN10O7S          |
| Molecular Weight  | 991.6 g/mol (calculated) |
| Solubility        | ≥ 100 mg/mL in DMSO[1]   |
| logP (calculated) | Not publicly available   |

Table 1: Physicochemical Properties of **PROTAC EGFR degrader 11**.

## **Pharmacological Properties and Biological Activity**

**PROTAC EGFR degrader 11** has demonstrated potent and selective degradation of EGFR and exhibits anti-proliferative activity in cancer cell lines.

### In Vitro Degradation and Anti-proliferative Activity

The key pharmacological parameters of **PROTAC EGFR degrader 11** are summarized in the following table.



| Parameter                 | Value                                                                 |
|---------------------------|-----------------------------------------------------------------------|
| Target Protein            | Epidermal Growth Factor Receptor (EGFR)                               |
| E3 Ligase Ligand          | Cereblon (CRBN)                                                       |
| DC₅₀ (EGFR Degradation)   | < 100 nM[1][2][3]                                                     |
| Ki (CRBN-DDB1 binding)    | 36 nM[1][2][3]                                                        |
| IC₅₀ (Cell Proliferation) | < 100 nM (in BaF3 wild-type and EGFR mutant cells)[1][2][3]           |
| Other Degraded Proteins   | Focal Adhesion Kinase (FAK), Ribosomal S6<br>Kinase 1 (RSK1)[1][2][3] |

Table 2: Pharmacological Properties of **PROTAC EGFR degrader 11**.

### **Mechanism of Action**

The mechanism of action of **PROTAC EGFR degrader 11** follows the canonical PROTAC pathway.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to PROTAC EGFR Degrader 11 (Compound B71)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376031#protac-egfr-degrader-11-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com